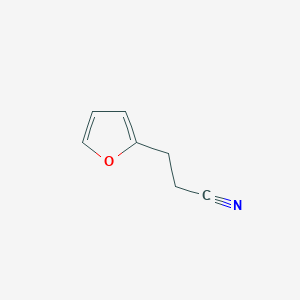

3-(Furan-2-yl)propanenitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(furan-2-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTUKWXCIFHXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Furan 2 Yl Propanenitrile

Direct Synthetic Approaches to 3-(Furan-2-yl)propanenitrile

Direct synthesis of this compound can be achieved through several strategic methodologies, including the saturation of unsaturated precursors, introduction of the nitrile group via substitution, and sophisticated carbon-carbon bond-forming reactions.

Catalytic Hydrogenation Strategies for Unsaturated Analogues (e.g., 3-(Furan-2-yl)propenenitrile)

A primary and efficient route to this compound involves the catalytic hydrogenation of its unsaturated analogue, 3-(Furan-2-yl)propenenitrile. This precursor is readily synthesized via the Knoevenagel condensation of furan-2-carbaldehyde with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. mdpi.comsphinxsai.comresearchgate.netresearchgate.net The subsequent hydrogenation step focuses on the selective reduction of the carbon-carbon double bond without affecting the furan (B31954) ring or the nitrile group.

Heterogeneous catalysts are commonly employed for this transformation. Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of nitriles under mild conditions. nih.gov The process is typically carried out under hydrogen pressure in a suitable solvent. While specific conditions for 3-(Furan-2-yl)propenenitrile are not extensively detailed, analogous hydrogenations of compounds like 3-phenylpropionitrile (B121915) have been studied. These reactions are often performed at temperatures ranging from 30–80 °C and pressures around 6 bar. nih.gov The choice of solvent and additives can be crucial in optimizing the conversion and selectivity. nih.gov

| Catalyst | Typical Pressure | Typical Temperature | Common Solvents | Key Outcome |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 1-10 bar H₂ | 25-80 °C | Ethanol (B145695), Methanol, Dichloromethane/Water | Selective reduction of C=C bond |

| Raney Nickel (Ra-Ni) | 10-50 bar H₂ | 50-150 °C | Ethanol, Isopropanol | Can also reduce the nitrile group if not controlled |

| Ruthenium/Iridium Complexes | 1-20 bar H₂ | 20-100 °C | Toluene, THF | Used for selective aldehyde/ketone hydrogenation, adaptable for C=C bonds rsc.org |

The efficiency of the hydrogenation can be influenced by the catalyst loading and the presence of acidic or basic additives, which can help to minimize side reactions such as the formation of secondary and tertiary amines. nih.govgoogle.com

Nitrile Introduction via Nucleophilic Substitution or Cyanoalkylation Reactions

The nitrile group can be introduced into a furan-containing propyl backbone through nucleophilic substitution. This approach requires a precursor such as 2-(3-halopropyl)furan (e.g., 2-(3-bromopropyl)furan). The reaction would proceed via an SN2 mechanism where a cyanide salt, like sodium or potassium cyanide, displaces the halide to form this compound. This is a classic method for nitrile synthesis. The reactivity of the leaving group is critical, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Another strategy involves the nucleophilic substitution on furan derivatives where the leaving group is directly on the furan ring, though this is more challenging. Leaving groups such as halogens or a nitro group on the furan ring can be displaced by nucleophiles. chempap.org

Cyanoalkylation offers an alternative path. While less direct for this specific target, it could conceptually involve the reaction of a furan nucleophile with an electrophilic acrylonitrile (B1666552) equivalent. However, Friedel-Crafts type alkylations on furan can be complicated due to the acid sensitivity of the furan ring, often leading to polymerization. pharmaguideline.com Therefore, milder catalysts like phosphoric acid or boron trifluoride are preferred. pharmaguideline.com

Carbon-Carbon Bond Formation Methodologies

Advanced synthetic methods can be employed to construct the carbon framework of this compound directly. These methods are central to organic synthesis for creating the carbon backbone of molecules. proquest.com

One such approach is the Meerwein arylation, which involves the addition of an aryl diazonium salt to an electron-deficient alkene. wikipedia.org While typically used to form aryl-alkene bonds, variations of this radical-based reaction could be adapted. For instance, a furan diazonium salt could react with acrylonitrile, or an aryl diazonium salt could react with a furan-substituted alkene, followed by further transformations. wikipedia.orgresearchgate.netbeilstein-journals.org

Transition-metal-catalyzed cross-coupling reactions are another powerful tool. A furan derivative bearing a suitable functional group (e.g., a boronic acid or a halide) could be coupled with a three-carbon chain already containing the nitrile group. For example, a Negishi or Suzuki-Miyaura coupling could be envisioned to form the C-C bond between the furan ring and the propyl nitrile side chain. nih.gov

Synthesis of Key Precursors to this compound

The synthesis of this compound often relies on the availability of functionalized furan precursors, particularly those with carbonyl groups that can be elaborated into the desired propanenitrile side chain.

Preparation of Furan-2-yl-substituted Carbonyl Compounds

Furan-2-yl-substituted carbonyl compounds are versatile intermediates. rsc.org Their synthesis can be achieved through various methods. The Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds using an acid catalyst. wikipedia.org

More direct methods include the acylation of furan. Acylation with acid anhydrides or acid halides, typically using a mild Lewis acid catalyst like phosphoric acid or boron trifluoride, introduces a carbonyl group at the 2-position of the furan ring. pharmaguideline.com Dehydrogenative coupling reactions have also been developed, for instance, coupling furfuryl alcohol with other carbonyl compounds to yield furyl-substituted ketones. rsc.org Another approach involves the Michael addition of furan derivatives to α,β-unsaturated carbonyl compounds to synthesize precursors like 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones. nih.gov

| Method | Starting Materials | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketone | H₂SO₄, HCl, or Lewis Acid | Substituted Furan | wikipedia.org |

| Acylation | Furan | Acid anhydride (B1165640)/halide, BF₃ or H₃PO₄ | 2-Acylfuran | pharmaguideline.com |

| Dehydrogenative Coupling | Furfuryl alcohol, Ketone/Aldehyde | iPrPNP-Mn, Cs₂CO₃ | Furyl-substituted ketone/aldehyde | rsc.org |

| Michael Addition | 2-Substituted furan, Chalcone (B49325) | CuBr₂ | 3-(Furan-2-yl)propan-1-one derivative | nih.gov |

Functionalization of Furan-2-carbaldehyde Derivatives

Furan-2-carbaldehyde, commonly known as furfural (B47365), is a key platform chemical derived from biomass and serves as a primary precursor for this compound. uliege.benih.gov Its aldehyde functional group is highly reactive and allows for the construction of the three-carbon side chain.

The most direct functionalization route to the unsaturated precursor of the target molecule is the Knoevenagel condensation. sphinxsai.comresearchgate.net This reaction involves the condensation of furfural with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, typically in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. sphinxsai.comresearchgate.net This condensation forms a C=C bond and yields 3-(Furan-2-yl)propenenitrile or a related derivative. mdpi.comsphinxsai.comscielo.org.mx Recent studies have explored the use of sustainable catalysts, such as biogenic carbonates, for this reaction under solvent-free conditions, achieving high yields and selectivity for the (E)-isomer. mdpi.com

| Furfural Derivative | Active Methylene Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural | Ethyl cyanoacetate | Ca:Ba Carbonates, 100°C, 1h | (E)-Ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate | 87% | mdpi.com |

| 5-Hydroxymethylfurfural | Malononitrile | Ca:Ba Carbonates, 100°C, 1h | (E)-2-((5-(Hydroxymethyl)furan-2-yl)methylene)malononitrile | 78% | mdpi.com |

| Furan-2-carbaldehyde | Ethyl cyanoacetate | DIPEAc, Reflux | Ethyl-2-cyano-3-(furan-2-yl)acrylate | 90% | scielo.org.mx |

| Furan-2-carbaldehyde | Creatinine (B1669602) | Piperidine, Reflux | Furfurylidene creatinine derivative | - | sphinxsai.com |

Further functionalization can be achieved on the furan ring itself. For example, 5-arylfuran-2-carbaldehydes can be synthesized from furan-2-carbaldehyde and diazonium salts via the Meerwein reaction, demonstrating the possibility of modifying the furan core before side-chain elaboration. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The development of synthetic routes aligned with the principles of green chemistry is a paramount objective in modern chemical research. For the synthesis of this compound, this involves exploring methodologies that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key strategies include the use of solvent-free reaction conditions, aqueous media, and sustainable catalytic systems such as organocatalysis and biocatalysis. These approaches aim to provide more environmentally benign alternatives to traditional synthetic methods.

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the green synthesis of precursors to this compound is the adoption of solvent-free conditions for the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde, such as furfural or its derivatives, with an active methylene compound like malononitrile to form 3-(Furan-2-yl)acrylonitrile. This unsaturated nitrile is a direct precursor that can be subsequently reduced to the target compound, this compound.

Recent research has demonstrated the efficacy of using biogenic calcium and barium carbonates as basic heterogeneous catalysts for the solvent-free Knoevenagel condensation of 5-(hydroxymethyl)furfural (5-HMF) with active methylene compounds. researchgate.net This method is notable for its operational simplicity, reduced reaction times, good yields, and high selectivity for the (E)-isomer. researchgate.net The optimal catalytic performance was observed with a mixture of calcium and barium carbonates, which is believed to enhance the availability of active basic sites. researchgate.net Similarly, magnesium oxide (MgO) and magnesium hydroxide (B78521) (Mg(OH)₂) have been effectively used as catalysts in the solventless Knoevenagel reaction between 5-HMF and malononitrile. academie-sciences.fr

The synthesis of 3-(Furan-2-yl)acrylonitrile derivatives has also been successfully conducted in aqueous media, which serves as a green alternative to volatile organic solvents. The Knoevenagel condensation of various aromatic aldehydes, including furfural, with malononitrile can be carried out in water, often facilitated by a suitable catalyst. researchgate.netnih.gov These aqueous methods not only reduce the environmental impact but can also simplify product isolation.

It is important to note that these green methods yield the unsaturated intermediate, 3-(Furan-2-yl)acrylonitrile. To obtain the final product, this compound, a subsequent reduction of the carbon-carbon double bond is necessary. This reduction can also be performed under green conditions, for example, through catalytic hydrogenation using a heterogeneous catalyst that can be easily recovered and reused.

Table 1: Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives via Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(Hydroxymethyl)furfural | Ethyl cyanoacetate | Ca:Ba Carbonates (50:50) | 100 | 1 | 87 | researchgate.net |

| 5-(Hydroxymethyl)furfural | Malononitrile | Ca:Ba Carbonates (50:50) | 100 | 1 | 78 | researchgate.net |

| 5-(Hydroxymethyl)furfural | 2-Cyanoacetamide | Ca:Ba Carbonates (50:50) | 100 | 1 | 71 | researchgate.net |

| 5-(Hydroxymethyl)furfural | Malononitrile | Mg(OH)₂ | 60 | 3 | High Yield | academie-sciences.fr |

Sustainable Catalysis (e.g., Organocatalysis, Biocatalysis)

Sustainable catalysis focuses on the use of catalysts that are derived from renewable resources, are non-toxic, and can be easily recycled and reused. This approach is central to the development of green synthetic methodologies for this compound.

The use of biogenic carbonates, as mentioned previously, is a prime example of sustainable catalysis, leveraging materials produced by biological processes. researchgate.net Beyond this, the fields of organocatalysis and biocatalysis offer promising avenues.

Organocatalysis employs small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. While a direct organocatalytic synthesis of this compound has not been extensively reported, the principles of organocatalysis can be applied to its synthesis. A plausible route is the organocatalytic conjugate addition of a cyanide source to a furan-containing Michael acceptor. For instance, cinchona alkaloid-derived thiourea (B124793) organocatalysts have been successfully used for the conjugate addition of various nucleophiles to enones. nih.gov This methodology could potentially be adapted for the addition of cyanide to an appropriate furan-based enone or enal, followed by further functional group transformations to yield the target nitrile.

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions, offering high selectivity under mild conditions in aqueous media. A particularly relevant biocatalytic approach for the synthesis of a precursor to this compound is the use of aldoxime dehydratases. nih.govmdpi.com This method involves a two-step process starting from furfural. First, furfural is condensed with hydroxylamine (B1172632) to form furfuraldoxime. In the second step, an aldoxime dehydratase enzyme catalyzes the dehydration of the aldoxime to produce 3-(Furan-2-yl)acrylonitrile. nih.gov This enzymatic step is highly efficient and generates water as the only byproduct, representing a very clean and sustainable method for nitrile synthesis. nih.govmdpi.com As with the Knoevenagel condensation, a subsequent green reduction step would be required to afford this compound.

Table 2: Biocatalytic Synthesis of 2-Furonitrile from Furfural

| Starting Material | Intermediate | Enzyme | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Furfural | Furfuraldoxime | Aldoxime Dehydratase (Oxd) | 2-Furonitrile* | Cyanide-free, mild conditions, aqueous medium, water is the only byproduct. | nih.gov |

*Note: The biocatalytic synthesis from furfural directly yields 2-Furonitrile, not the acrylonitrile precursor. This highlights a biocatalytic route to a related furan nitrile. The chemoenzymatic strategy can be applied to produce nitriles from various aldehydes. researchgate.net

Chemical Reactivity and Transformation Studies of 3 Furan 2 Yl Propanenitrile

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a potent functional group, characterized by a strongly electrophilic carbon atom and the ability of its nitrogen lone pair to participate in reactions. This duality governs its reactivity, which includes nucleophilic additions, cyclizations, and reductions.

The triple bond of the cyano group is susceptible to attack by a wide array of nucleophiles. These reactions typically involve the addition of the nucleophile to the electrophilic carbon, leading to the formation of an intermediate imine anion, which can be subsequently protonated or undergo further reaction. For instance, organometallic reagents such as Grignard reagents (R-MgX) can add to the nitrile to form, after acidic hydrolysis, ketones. Another significant reaction is the [3+2] cycloaddition with azides (e.g., sodium azide) to yield tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry. The cyano group's ability to act as an electrophile is fundamental to these transformations nih.gov.

| Reaction Type | Nucleophile | Reagent(s) | Product Type |

| Ketone Synthesis | Grignard Reagent (e.g., CH₃MgBr) | 1. CH₃MgBr in Et₂O | 2. H₃O⁺ |

| Tetrazole Formation | Azide Ion | NaN₃, NH₄Cl | 5-(2-(Furan-2-yl)ethyl)-1H-tetrazole |

The nitrile functionality is an excellent participant in cyclization reactions, where it can be incorporated into a newly formed heterocyclic ring. These transformations can occur through intramolecular pathways or via domino reactions involving intermolecular nucleophilic addition followed by an intramolecular cyclization nih.gov. For example, a reaction with a bifunctional reagent containing both a nucleophilic center (to attack the nitrile) and an electrophilic center can initiate a cascade that results in a complex cyclic structure. Such strategies are highly efficient for constructing polycyclic systems from relatively simple acyclic precursors nih.gov.

| Reaction Class | Reactant(s) | Conditions | Resulting Heterocycle |

| Domino Reaction | 2-aminobenzylamine | Lewis Acid (e.g., Me₃Al) | Dihydroquinazolinoisoquinoline derivative |

| Condensation | Ethylenediamine | Sulfur, High Temperature | Imidazole derivative |

The selective reduction of the nitrile group to a primary amine (3-(Furan-2-yl)propan-1-amine) is a crucial transformation. The challenge lies in achieving this reduction without affecting the chemically sensitive furan (B31954) ring, which can be susceptible to hydrogenation under certain conditions nih.govresearchgate.net. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion. Alternatively, catalytic hydrogenation using specific catalysts such as Raney Nickel can be employed, although reaction conditions must be carefully controlled to maintain the integrity of the furan moiety. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), also offer a milder alternative for the selective reduction of nitriles nih.govcalvin.educalvin.edu.

| Reducing Agent | Solvent | Conditions | Product | Selectivity Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to reflux, followed by aqueous workup | 3-(Furan-2-yl)propan-1-amine | Highly effective; reduces nitrile to primary amine. |

| Catalytic Hydrogenation (H₂) | Ethanol (B145695) or Methanol | High pressure, Raney Nickel or Rh/Al₂O₃ | 3-(Furan-2-yl)propan-1-amine | Risk of furan ring reduction; requires careful catalyst and condition selection. |

| Borane-THF complex (BH₃·THF) | Tetrahydrofuran (B95107) (THF) | Reflux, followed by acidic workup | 3-(Furan-2-yl)propan-1-amine | Generally chemoselective for the nitrile group over the furan ring. |

Reactivity of the Furan Ring System

The furan ring is an electron-rich five-membered aromatic heterocycle. Its aromaticity is less pronounced than that of benzene (B151609), making it more reactive and enabling it to participate in reactions that involve dearomatization, such as cycloadditions acs.orgslideshare.net. It readily undergoes electrophilic aromatic substitution, primarily at the position adjacent to the heteroatom.

As an electron-rich aromatic system, furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene pearson.com. For 2-substituted furans like 3-(Furan-2-yl)propanenitrile, the substitution occurs preferentially at the C5 position, which is the other carbon alpha to the oxygen atom study.comonlineorganicchemistrytutor.com. The electron-withdrawing nature of the propanenitrile side chain may slightly deactivate the ring compared to furan itself, but the C5 position remains the most nucleophilic site. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation, which typically proceed under milder conditions than those required for benzene pearson.com.

| Reaction | Reagent(s) | Typical Product |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 3-(5-Nitro-furan-2-yl)propanenitrile |

| Bromination | Br₂ in Dioxane | 3-(5-Bromo-furan-2-yl)propanenitrile |

| Acylation | Acetic Anhydride (B1165640), BF₃·OEt₂ | 1-(5-(2-cyanoethyl)furan-2-yl)ethan-1-one |

The reduced aromatic character of the furan ring allows it to function as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction acs.org. It reacts with various dienophiles to form 7-oxabicyclo[2.2.1]heptene derivatives. The reaction is often reversible and typically favors the endo isomer under kinetic control, especially with cyclic dienophiles nih.gov. The presence of the side chain at the C2 position is not expected to prevent this reaction, and electron-deficient dienophiles like maleimides or maleic anhydride are excellent reaction partners quizlet.comtudelft.nl.

| Dienophile | Conditions | Product | Stereochemistry |

| N-Phenylmaleimide | Toluene, Heat | N-phenyl-3-(2-cyanoethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | Predominantly endo adduct |

| Maleic Anhydride | THF, Room Temp | 3-(2-cyanoethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Predominantly endo adduct |

| Dimethyl acetylenedicarboxylate | Heat | Dimethyl 1-(2-cyanoethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Aromatizes upon loss of oxygen bridge |

Transformations at the Alkyl Linker

The three-carbon alkyl chain connecting the furan ring and the nitrile group provides sites for functionalization, primarily at the α-carbon to the nitrile group, and is also subject to oxidative and reductive transformations.

The protons on the carbon atom alpha to the nitrile group (Cα) are acidic and can be removed by a strong base to generate a carbanion. This nucleophilic carbanion can then react with various electrophiles, allowing for the introduction of new substituents at this position. This reactivity is a cornerstone of nitrile chemistry, enabling the construction of more complex molecular architectures. umich.eduresearchgate.net

Alkylation of the α-carbon is a common transformation. The reaction of nitriles with a base such as lithium diisopropylamide (LDA) followed by the addition of an alkyl halide results in the formation of α-alkylated nitriles. In the case of this compound, this would yield 2-substituted-3-(furan-2-yl)propanenitrile derivatives. This method is highly versatile, with a wide range of alkyl halides being suitable electrophiles. More sustainable approaches using alcohols as alkylating agents in the presence of a cobalt catalyst have also been developed for the α-alkylation of nitriles. organic-chemistry.org

Table 2: Examples of Alpha-Alkylation of Nitriles with Primary Alcohols Catalyzed by a Cobalt Complex

| Nitrile Substrate | Alcohol | Product | Yield (%) |

|---|---|---|---|

| Phenylacetonitrile | Benzyl alcohol | 2,3-Diphenylpropanenitrile | 95 |

| Phenylacetonitrile | 1-Butanol | 2-Phenylhexanenitrile | 85 |

| Benzyl cyanide | Ethanol | 2-Phenylbutanenitrile | 91 |

Data adapted from a study on cobalt-catalyzed α-alkylation of various nitriles, demonstrating the general applicability of this transformation. organic-chemistry.org

The alkyl bridge itself can be a site of chemical transformation. While the furan ring can be sensitive to oxidation, selective oxidation of the alkyl chain is challenging. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4), which typically oxidize alkyl side chains of aromatic rings to carboxylic acids, would likely also affect the furan ring. openstax.orgunizin.org Such oxidations usually occur at the benzylic position, which is the carbon atom directly attached to the aromatic ring. libretexts.orgleah4sci.com For this compound, this would correspond to the carbon adjacent to the furan ring.

The primary reductive transformation of interest for the alkyl bridge involves the nitrile group. The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine. This is a synthetically valuable transformation as it converts the nitrile into a versatile amino group. unacademy.comlibretexts.org

Common reagents for the reduction of nitriles to primary amines include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. jove.comwikipedia.org Catalytic hydrogenation is often performed using catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.org This method is generally considered more economical for large-scale synthesis. unacademy.com

Table 3: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH4) | 1. Diethyl ether or THF2. H2O or H3O+ work-up | Primary amine |

| Catalytic Hydrogenation (H2/Catalyst) | Catalyst (e.g., Raney Ni, Pd/C, PtO2), H2 pressure, solvent (e.g., ethanol, methanol) | Primary amine |

| Sodium borohydride (B1222165) (NaBH4) / Cobalt(II) chloride (CoCl2) | Methanol | Primary amine |

This table summarizes common methods for nitrile reduction applicable to this compound to form 3-(Furan-2-yl)propan-1-amine.

Synthesis and Exploration of 3 Furan 2 Yl Propanenitrile Derivatives and Analogues

Derivatives with Modified Furan (B31954) Moieties (e.g., 5-substituted furans)

Modification of the furan ring, particularly at the 5-position, is a common strategy to introduce structural diversity and modulate the properties of 3-(furan-2-yl)propanenitrile derivatives.

One approach involves the synthesis of 3-(5-substituted-furan-2-yl)propenoic acids, which can serve as precursors. For instance, the reaction of 5-(methoxymethyl)furan-2-carbaldehyde with malonic acid in the presence of pyridine (B92270) and piperidine (B6355638) yields 3-(5-methoxymethylfuran-2-yl)propenoic acid. mdpi.com Similarly, furan-2,5-dicarbaldehyde (B19676) can be converted to 3-[5-(2-carboxyethenyl)furan-2-yl]propenoic acid. mdpi.com These propenoic acid derivatives can then potentially be converted to the corresponding propanenitrile derivatives through established synthetic routes.

Another strategy involves the direct functionalization of furan derivatives. For example, 5-substituted-furan-2(3H)-ones, such as 5-benzylfuran-2(3H)-one and 5-allylfuran-2(3H)-one, have been synthesized and utilized in cycloaddition reactions. nih.gov These compounds highlight the potential for introducing a variety of substituents at the 5-position of the furan ring.

The synthesis of 3-oxo-3-(furan-2-yl)propanenitrile and its derivatives provides another pathway to modified furan moieties. rsc.orgdergipark.org.tr For example, 2-(furan-2-carbonyl)-3-(furan-2-yl)acrylonitrile has been synthesized from 3-oxo-3-(furan-2-yl)propanenitrile and 2-furancarboxaldehyde. dergipark.org.tr This acrylonitrile (B1666552) derivative, with two furan rings, showcases the potential for creating more complex furan-containing structures.

Analogues with Altered Nitrile Positions (e.g., 2-(Furan-2-yl)propanenitrile)

Altering the position of the nitrile group on the propanenitrile chain leads to structural isomers with distinct chemical properties. The synthesis of 2-(furan-2-yl)propanenitrile (B2680829) is a key example of this structural variation. This compound is commercially available and has been used as an intermediate in the synthesis of various compounds. chiralen.com

Introduction of Additional Functionalities on the Propanenitrile Chain

The propanenitrile chain of this compound offers sites for the introduction of additional functional groups, further expanding its synthetic utility.

A common modification is the introduction of a carbonyl group at the β-position to form 3-oxo-3-(furan-2-yl)propanenitrile. rsc.orgdergipark.org.tr This β-ketonitrile is a versatile intermediate. For example, it can undergo a Knoevenagel condensation with aldehydes. The reaction of 3-oxo-3-(furan-2-yl)propanenitrile with 2-furancarboxaldehyde, catalyzed by L-proline, yields 2-(furan-2-carbonyl)-3-(furan-2-yl)acrylonitrile. dergipark.org.tr Similarly, reaction with 4-hydroxybenzaldehyde (B117250) produces 2-(furan-2-carbonyl)-3-(4-hydroxyphenyl)acrylonitrile. dergipark.org.tr

Furthermore, the active methylene (B1212753) group in 3-oxo-3-(furan-2-yl)propanenitrile can be functionalized. For instance, it can be reacted with dimethylformamide-dimethylacetal (DMF-DMA) to yield 2-[(dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile.

Generation of Complex Heterocyclic Systems Utilizing this compound Scaffolds

The reactive nature of this compound and its derivatives makes them excellent precursors for the construction of more complex heterocyclic systems, including pyrazoles, isoxazoles, pyridines, and pyrimidines.

Pyrazole (B372694) and Isoxazole (B147169) Derivatives

Pyrazole derivatives are frequently synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. longdom.orgnih.gov this compound derivatives can be converted into precursors for pyrazole synthesis. For example, 3-oxo-3-(furan-2-yl)propanenitrile can be transformed into enaminones like 3-(dimethylamino)-1-(furan-2-yl)but-2-en-1-one, which upon reaction with hydrazine dihydrochloride, yields 3-(furan-2-yl)-5-methyl-1H-pyrazole. longdom.org

Another route to pyrazoles involves the reaction of chalcones with hydrazine. While not directly starting from this compound, the synthesis of 1-[3-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one demonstrates the construction of a pyrazole ring fused to a furan-containing pyridine system. scispace.com

Isoxazole derivatives are commonly synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govbeilstein-journals.org The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from a brominated chalcone (B49325) illustrates the formation of the isoxazole ring through a ketone addition reaction followed by heterocycle formation. wpmucdn.com Although this example doesn't directly use this compound, the principles can be applied to furan-containing analogues. The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved in water via a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. beilstein-journals.org

Pyridine and Pyrimidine Derivatives

Pyridine derivatives can be synthesized from furan-containing precursors. For example, a one-pot reaction of α,β-unsaturated aldehydes, cyclic-1,3-diones, and 5-aminopyrazole can yield styryl-linked pyridine derivatives fused with a pyrazole ring. researchgate.net The synthesis of 4-(furan-2-yl)-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile provides a scaffold for the synthesis of fused thieno[3,2-d]pyrimidine (B1254671) derivatives. researchgate.net

Pyrimidine derivatives are another important class of heterocycles accessible from furan-containing starting materials. heteroletters.orgnih.gov For instance, the reaction of a chalcone with guanidine (B92328) hydrochloride can produce 2,4,6-trisubstituted pyrimidines. heteroletters.org Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, such as 7-(furan-2-yl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, can be synthesized from 3-oxo-3-(aryl)propanenitrile derivatives. mdpi.com

Spirocyclic Systems

The construction of spirocyclic systems , which feature a single atom common to two rings, represents a significant synthetic challenge. nih.gov this compound derivatives can be utilized in the synthesis of such complex architectures. For example, the synthesis of spiro-oxindoline-based pyrazolo[3,4-b]pyridines has been achieved through a one-pot three-component reaction involving indoline-2,3-diones, 3-oxo-3-(furan-2-yl/thiophen-2-yl)propanenitrile derivatives, and 1,3-diphenyl-1H-pyrazol-5-amine. ekb.eg Additionally, the synthesis of 2',5-dioxo-5H-spiro[furan-2,3'-indoline]-3-carboxylate derivatives has been reported via a three-component reaction of anilines, aldehydes or 1-ethylindoline-2,3-dione, and diethyl acetylenedicarboxylate, catalyzed by polyether sulfone sulfamic acid. nih.gov

Fused-Ring Systems

The synthesis of fused-ring systems originating from this compound is a specialized area of research. While the furan moiety is a versatile starting point for the construction of various heterocyclic and polycyclic structures, direct cyclization of this compound to form fused-ring systems is not extensively documented in publicly available research. Methodologies for creating fused furan rings often begin with other furan derivatives that are more readily functionalized for intramolecular cyclization reactions. nih.govnih.govresearchgate.net

However, the chemical reactivity of the furan ring and the nitrile group in this compound and its derivatives allows for the potential exploration of pathways leading to fused systems. For instance, the synthesis of spirocyclic azacycles has been reported, which, while not fused systems, demonstrates the utility of furan-tethered nitriles in complex cyclization reactions. core.ac.uk

General strategies for the synthesis of fused furan ring systems often involve the intramolecular cyclization of appropriately substituted furan derivatives. nih.gov These methods can include:

Intramolecular Friedel-Crafts-type reactions: Where the furan ring acts as a nucleophile to attack an electrophilic center within the same molecule.

Electrocyclization reactions: Involving the formation of a new ring through a pericyclic reaction. nih.gov

Palladium-catalyzed cyclizations: Which are powerful methods for forming a variety of ring systems. nih.gov

Although direct examples starting from this compound are scarce, the following table outlines representative transformations of furan derivatives into fused-ring systems, illustrating the types of reactions that could potentially be adapted for this purpose.

| Starting Material Type | Reagents and Conditions | Fused-Ring Product | Reference |

| Unsaturated acyloxy sulfones | LHMDS, THF; then p-TsOH, benzene (B151609) | Fused bicyclic furan | nih.gov |

| 2-Alkynylcycloalk-2-enols | Au(III) catalyst | Fused furan ring systems | nih.gov |

| Nitrostilbenes and aromatic enols | Photochemical induction | Polycondensed aromatic O-heterocycles | nih.gov |

These examples highlight the diverse strategies available for the synthesis of fused furan-containing molecules. Future research may yet uncover direct and efficient methods for the conversion of this compound into valuable fused-ring architectures.

Advanced Spectroscopic Characterization Methodologies for 3 Furan 2 Yl Propanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and spatial relationships within 3-(Furan-2-yl)propanenitrile can be constructed.

Comprehensive 1D NMR (¹H, ¹³C) Data Analysis

One-dimensional NMR provides direct information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For this compound, the spectrum displays signals corresponding to the three protons of the furan (B31954) ring and the two methylene (B1212753) groups of the propanenitrile chain. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the furan ring protons and two triplets for the ethyl chain connecting the ring to the nitrile group. semanticscholar.org The proton H-5 of the furan ring appears as a doublet of doublets at δ 7.35 ppm, H-4 as a doublet of doublets at δ 6.32 ppm, and H-3 as a doublet of doublets at δ 6.17 ppm. semanticscholar.org The methylene group adjacent to the furan ring (C₃-H₂) resonates at δ 2.99 ppm, while the methylene group adjacent to the nitrile group (C₂-H₂) is found at δ 2.65 ppm. semanticscholar.org The triplet multiplicity of these signals confirms their coupling to each other, consistent with the propyl chain structure.

Table 1: ¹H NMR Data for this compound| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Furan) | 7.35 | dd | 1.9, 0.8 |

| H-4 (Furan) | 6.32 | dd | 3.2, 1.9 |

| H-3 (Furan) | 6.17 | ddd | 3.2, 1.7, 0.8 |

| -CH₂- (C3) | 2.99 | t | 7.3 |

| -CH₂- (C2) | 2.65 | t | 7.4 |

Data obtained in CDCl₃ at 400 MHz. semanticscholar.org

Table 2: Predicted ¹³C NMR Data for this compound| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (Furan, quat.) | ~151 |

| C-H (Furan) | ~143 |

| C-N (Nitrile) | ~119 |

| C-H (Furan) | ~111 |

| C-H (Furan) | ~107 |

| -CH₂- (C3) | ~24 |

| -CH₂- (C2) | ~17 |

Note: These are predicted values based on standard chemical shift ranges and data from similar compounds.

Elucidation of Connectivity and Stereochemistry via 2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show a crucial cross-peak between the two methylene protons at δ 2.99 (C₃-H₂) and δ 2.65 (C₂-H₂), confirming their connectivity in the propyl chain. It would also show correlations between the coupled protons on the furan ring (H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals. For example, the proton signal at δ 7.35 would correlate to the furan carbon C-5, the signal at δ 2.99 to the aliphatic carbon C-3, and so on, confirming the 1D assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. Key correlations would include a cross-peak between the C-3 methylene protons (δ 2.99) and the furan ring carbons C-5 and C-6, as well as a correlation from the C-2 methylene protons (δ 2.65) to the nitrile carbon (C-1), unambiguously establishing the link between the furan ring and the propanenitrile chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. For a relatively small and flexible molecule like this, NOESY can provide information about preferred conformations, though its utility is more pronounced in larger, more rigid structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a sample and is an excellent tool for identifying functional groups.

Infrared (IR) spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound shows a strong, sharp absorption band at 2246 cm⁻¹, which is highly characteristic of a nitrile (C≡N) stretching vibration. semanticscholar.org Other significant peaks include those for aromatic C-H stretching from the furan ring (typically >3000 cm⁻¹) and aliphatic C-H stretching from the ethyl chain (<3000 cm⁻¹). semanticscholar.org Bands in the 1600-1400 cm⁻¹ region correspond to the C=C stretching of the furan ring. semanticscholar.org

Raman spectroscopy , which is sensitive to non-polar bonds and symmetric vibrations, is complementary to IR. Although specific experimental data is not available in the searched literature, the Raman spectrum would be expected to also show a strong and sharp band for the C≡N stretch, as the nitrile group's vibration involves a significant change in polarizability. The symmetric breathing vibrations of the furan ring would also be expected to produce strong Raman signals.

Table 3: Key Infrared (IR) Absorption Bands for this compound| Frequency (cm⁻¹) | Assignment |

|---|---|

| 2933 | Aliphatic C-H Stretch |

| 2246 | Nitrile (C≡N) Stretch |

| 1591, 1570, 1475 | Furan Ring C=C Stretch |

| 1436 | CH₂ Scissoring |

| 1148, 1097, 1051 | Furan Ring C-O Stretch / Ring Vibrations |

Data obtained from a neat sample. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound, electrospray ionization (ESI) is a common method. The experimental data shows a sodium adduct ([M+Na]⁺) with a found mass of 160.01896. semanticscholar.org This value is in excellent agreement with the calculated mass of 160.01914 for the formula C₇H₇NONa, thus confirming the elemental composition of the molecule. semanticscholar.org

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound| Adduct | Calculated m/z | Found m/z | Formula |

|---|---|---|---|

| [M+Na]⁺ | 160.01914 | 160.01896 | C₇H₇NONa |

Data obtained via ESI. semanticscholar.org

X-ray Crystallography for Solid-State Structural Conformation (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. However, this technique requires the compound to be in a crystalline form. Reports in the literature describe this compound as a pale yellow oil at room temperature. semanticscholar.org A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, this methodology is not currently applicable for the analysis of this compound itself, and its solid-state conformation remains undetermined.

Table of Mentioned Compounds

Computational and Theoretical Studies on 3 Furan 2 Yl Propanenitrile

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation

There is no specific published data on the DFT analysis of 3-(Furan-2-yl)propanenitrile. Computational studies on similar structures, such as 3-(Furan-2-yl)-1-phenylprop-2-en-1-one, have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to perform geometry optimization and calculate electronic properties. However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure, particularly the presence of a saturated propyl chain versus an unsaturated propenone system.

Geometry Optimization and Energetic Analysis

Specific geometry optimization parameters (bond lengths, bond angles, and dihedral angles) and energetic analysis for this compound are not documented in the available literature. Such studies would typically involve using DFT to find the lowest energy conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

A Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap for this compound, has not been reported. This type of analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule.

Natural Bond Orbital (NBO) Analysis

Detailed Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular and intermolecular bonding and interactions, has not been published for this compound. NBO analysis would clarify charge transfer interactions and the stabilization energy within the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling to elucidate reaction mechanisms involving this compound is not described in the searched scientific papers. While DFT has been used to study the reaction mechanisms of related furan (B31954) derivatives, such as the hydroarylation of 3-(furan-2-yl)propenoic acids, these studies focus on different substrates and reaction types.

Transition State Identification and Characterization

There are no available studies that identify or characterize transition states for reactions involving this compound. This would require computational modeling to locate the saddle points on the potential energy surface for a given reaction.

Energy Profile Calculations and Kinetic Studies

Without transition state information, energy profile calculations and kinetic studies for reactions of this compound cannot be conducted or reported.

Based on a comprehensive search of available scientific literature, there are currently no published studies specifically detailing Molecular Dynamics (MD) simulations of this compound.

Therefore, the section on "," subsection "6.3. Molecular Dynamics (MD) Simulations," cannot be completed at this time due to the absence of relevant research findings. Further research in this area would be necessary to provide a detailed account of the molecular dynamics of this compound.

Catalytic Strategies in 3 Furan 2 Yl Propanenitrile Chemistry

Transition Metal Catalysis (e.g., Gold(I)-catalyzed, Indium-catalyzed)

Transition metal catalysis offers powerful tools for the construction of the furan (B31954) core and subsequent modifications. Gold and indium catalysts, in particular, have shown significant utility in related syntheses.

Gold(I)-Catalysis: Gold(I) catalysts are renowned for their ability to activate alkynes and allenes, facilitating a range of cyclization and cascade reactions to form furan derivatives. researchgate.net While direct synthesis of 3-(furan-2-yl)propanenitrile using this method is not prominently documented, established gold-catalyzed methodologies for polysubstituted furans provide a clear pathway to potential precursors.

One such strategy involves the intermolecular cascade reaction of propargyl alcohols and alkynes, co-catalyzed by triazole-gold (TA-Au) and copper complexes. organic-chemistry.org This reaction proceeds through alcohol addition to the alkyne, followed by a Saucy-Marbet rearrangement and an allene-ketone cyclization, yielding di-, tri-, and tetrasubstituted furans. organic-chemistry.org Another approach utilizes a gold(I)-catalyzed, water-mediated carbene cascade reaction of propargyl diazoacetates to produce multisubstituted furans in high yields under mild conditions. organic-chemistry.org This reaction involves the formation of a gold-carbene intermediate, which undergoes a 6-endo-dig carbocyclization. organic-chemistry.org Additionally, the reaction of propargylic alcohols with 1,3-dicarbonyl compounds in the presence of gold(III) catalysts can furnish polysubstituted furans. mdpi.com

These methods could be adapted to synthesize a furan ring bearing a functional group that can be converted to a propanenitrile side chain in subsequent steps.

Indium-Catalyzed Reactions: Indium(III) complexes have emerged as effective catalysts for multicomponent reactions, often proceeding via Knoevenagel condensation. A series of indium(III) furan-2-thiocarboxylate complexes have been synthesized and characterized, demonstrating catalytic activity. rsc.org The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction where an active hydrogen compound reacts with a carbonyl group. This is highly relevant for the synthesis of unsaturated precursors to this compound, such as 3-(furan-2-yl)acrylonitrile, by reacting furfural (B47365) with an acetonitrile (B52724) derivative.

| Catalyst System | Reactants | Product Type | Key Features |

| Gold(I)/Copper | Propargyl alcohol, Alkyne | Substituted Furans | One-pot, three-step cascade; tolerates broad substrate scope. organic-chemistry.org |

| Gold(I) | Propargyl diazoacetate | Multi-substituted Furans | Water-mediated carbene cascade; high yields under mild conditions. organic-chemistry.org |

| Gold(III)/Silver | Propargylic alcohol, 1,3-Dicarbonyl compound | Polysubstituted Furans | Propargylic substitution followed by cycloisomerization. mdpi.com |

| Indium(III) | Carbonyl compound, Active methylene (B1212753) compound | α,β-Unsaturated product | Efficient for Knoevenagel condensation and related multicomponent reactions. rsc.org |

Organocatalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formations

Organocatalysis has become a cornerstone of modern organic synthesis, providing an alternative to metal-based catalysts for constructing key chemical bonds. nih.gov

Carbon-Carbon Bond Formation: The formation of the C-C bond between the furan ring and the propanenitrile side chain can be achieved through organocatalytic methods. For instance, the synthesis of furan-embedded styrene (B11656) atropisomers has been reported via the reaction of 1-(aryl-ethynyl)-naphthalen-2-ol and γ-hydroxyenone, catalyzed by p-toluenesulfonic acid (PTSA), which proceeds through an in situ furan formation. researchgate.net While this example creates a more complex structure, the underlying principle of using an organocatalyst to facilitate the formation of a furan derivative is applicable. Organocatalysts derived from biomass have also been developed and immobilized on solid supports to mimic enzyme active sites, demonstrating their utility in reactions like lactose (B1674315) hydrolysis. rsc.org Such engineered catalysts could potentially be designed for the specific synthesis of furan-containing nitriles.

Carbon-Nitrogen Bond Formation: While the primary focus is on the C-C bond construction of the propanenitrile backbone, organocatalysis also plays a role in transformations involving the nitrile group or in the synthesis of nitrogen-containing heterocycles from furan precursors. The enantioselective biotransformation of nitriles, which often involves whole-cell catalysts containing enzymes like nitrilases or nitrile hydratases, represents a biological form of catalysis for nitrile transformations into amides and carboxylic acids. nih.gov

Acid and Base Catalyzed Reactions

Conventional acid and base catalysis remain fundamental strategies in the synthesis and manipulation of furan derivatives and nitriles.

Acid Catalysis: Strong Brønsted acids like triflic acid (TfOH) and Lewis acids such as aluminum chloride (AlCl₃) are effective in promoting the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives. mdpi.comnih.gov These reactions proceed by activating the carbon-carbon double bond, allowing for the addition of an arene. mdpi.comnih.gov This demonstrates the utility of acid catalysis in functionalizing the side chain attached to the furan ring. In these transformations, the furan derivatives are activated through O,C-diprotonation, forming reactive electrophilic species. mdpi.comnih.gov Similarly, acid-catalyzed treatment of certain 2-ene-1,4,7-triones, derived from the oxidation of 3-(furan-2-yl)propan-1-ones, can unexpectedly lead to the rapid formation of new furan structures. nih.gov

| Acid Catalyst | Substrate | Reaction Type | Product | Yield |

| TfOH | 3-(Furan-2-yl)propenoic acid, Benzene (B151609) | Hydroarylation | 3-(Furan-2-yl)-3-phenylpropanoic acid | 33% mdpi.comnih.gov |

| AlCl₃ | 3-(Furan-2-yl)propenoic acid, Benzene | Hydroarylation | 3-(Furan-2-yl)-3-phenylpropanoic acid | 65% mdpi.comnih.gov |

| AlBr₃ | 3-(Furan-2-yl)propenoic acid, Benzene | Hydroarylation | 3-(Furan-2-yl)-3-phenylpropanoic acid | 52% mdpi.comnih.gov |

Base Catalysis: Base-catalyzed reactions are particularly important for synthesizing the acrylonitrile (B1666552) precursor to this compound. The Knoevenagel condensation of furfural with acetonitrile derivatives is a common method. This reaction is typically catalyzed by a base, such as piperidine (B6355638), which facilitates the deprotonation of the active methylene compound. researchgate.net A series of 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives have been synthesized using a base-catalyzed condensation, highlighting the generality of this approach for creating substituted acrylonitriles. researchgate.net

Photocatalysis and Electrocatalysis in Nitrile/Furan Transformations

Modern catalytic methods like photocatalysis and electrocatalysis offer green and efficient alternatives for transforming furan and nitrile moieties, often under mild, ambient conditions.

Photocatalysis: Photocatalysis has recently been employed for remarkable transformations of the furan ring itself. A notable example is the direct, single-step conversion of furans into pyrroles. nih.gov This atom-swapping reaction is initiated by a photocatalyst, such as an acridinium-based catalyst, which facilitates a polarity inversion through single electron transfer, allowing an oxygen atom in the furan ring to be exchanged for a nitrogen group from an amine. synthesisspotlight.comresearchgate.netsciengine.com This redox-neutral process is compatible with a wide array of furan derivatives and nitrogen nucleophiles and can be used for late-stage functionalization of complex molecules. nih.govchemistryworld.com

Electrocatalysis: Electrocatalysis provides a pathway to decarbonize chemical manufacturing by using renewable electricity to drive chemical reactions. nsf.gov This approach is highly relevant for transformations of both furans and nitriles.

Nitrile Transformations: The electrocatalytic hydrogenation of nitriles to produce primary amines is a promising green alternative to traditional methods. nsf.gov Using nanostructured copper electrocatalysts in CO₂-saturated electrolytes, nitriles can be selectively hydrogenated to primary amines at room temperature with high faradaic efficiency. The dissolved CO₂ reversibly reacts with the primary amine product to form carbamates, preventing side reactions that lead to secondary or tertiary amines. nsf.gov

Furan Transformations: The electrocatalytic upgrading of biomass-derived furan derivatives is an active area of research. researchgate.net For example, the electrochemical hydrogenation (ECH) of furfural can be performed using Cu-based catalysts, where protons from water are used as the hydrogen source, avoiding the need for high-pressure gaseous hydrogen. researchgate.net

| Catalytic Method | Substrate | Transformation | Key Features |

| Photocatalysis | Furan derivative, Amine | Furan-to-Pyrrole Conversion | Atom-swapping via single electron transfer; redox-neutral; mild conditions. nih.govsynthesisspotlight.com |

| Electrocatalysis | Nitrile | Hydrogenation to Primary Amine | Uses nanostructured copper catalyst; room temperature; high selectivity. nsf.gov |

| Electrocatalysis | Furfural | Electrochemical Hydrogenation | Uses water as a proton source; avoids high-pressure H₂. researchgate.net |

Mechanistic Investigations of Reactions Involving 3 Furan 2 Yl Propanenitrile and Its Precursors

Pathways of Formation Reactions (e.g., Knoevenagel condensation mechanisms for related compounds)

The formation of 3-(Furan-2-yl)propanenitrile can be envisaged through several synthetic routes, with the Knoevenagel condensation and Michael addition being the most plausible pathways.

Knoevenagel Condensation:

A likely precursor to this compound is (E)-3-(furan-2-yl)acrylonitrile, which can be synthesized via a Knoevenagel condensation between furfural (B47365) and an active methylene (B1212753) compound like malononitrile (B47326) or cyanoacetic acid, followed by subsequent reduction. mdpi.comresearchgate.net The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. researchgate.net

The mechanism, when catalyzed by a weak base such as piperidine (B6355638), proceeds as follows:

Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of furfural.

Intermediate Formation: This attack leads to the formation of an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst, forming a β-hydroxy nitrile.

Dehydration: Subsequent elimination of a water molecule, often facilitated by the catalyst, results in the formation of the α,β-unsaturated product, (E)-3-(furan-2-yl)acrylonitrile.

The subsequent reduction of the carbon-carbon double bond of the acrylonitrile (B1666552) derivative would yield this compound.

A proposed mechanism for the synthesis of 3-(furan-2-yl)acrylonitrile derivatives catalyzed by biogenic carbonates involves the calcium ions acting as Lewis acidic sites to coordinate with the carbonyl oxygen of the 5-HMF derivatives, while the carbonate groups act as Brønsted basic sites to abstract a proton from the active methylene compounds. mdpi.com

Michael Addition:

An alternative and more direct pathway to this compound is the Michael addition of a furan (B31954) nucleophile to acrylonitrile. In this conjugate addition reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.org While furan itself is not typically a strong Michael donor, its reactivity can be enhanced under certain conditions. The mechanism involves the nucleophilic attack of the furan ring (typically at the C2 position) on the β-carbon of acrylonitrile, which is rendered electrophilic by the electron-withdrawing nitrile group. This reaction is often catalyzed by a Lewis or Brønsted acid to activate the acrylonitrile.

| Reaction Pathway | Key Reactants | Catalyst Type | Intermediate(s) |

| Knoevenagel Condensation | Furfural, Malononitrile | Base (e.g., piperidine, biogenic carbonates) | Enolate, Alkoxide, β-hydroxy nitrile |

| Michael Addition | Furan, Acrylonitrile | Acid (Lewis or Brønsted) | Carbocationic intermediate |

Mechanisms of Functional Group Transformations

The nitrile and furan moieties in this compound can undergo various functional group transformations. The mechanisms of hydrolysis and reduction of the nitrile group are of particular interest.

Nitrile Hydrolysis:

The hydrolysis of nitriles can be catalyzed by either acid or base to yield carboxylic acids.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid (3-(furan-2-yl)propanoic acid) and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming a hydroxy imine anion. Protonation of this intermediate gives a hydroxy imine, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia.

Nitrile Reduction:

The nitrile group can be reduced to a primary amine (3-(furan-2-yl)propan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH4 to the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.orgyoutube.com This results in the formation of an imine anion, which is stabilized as a metal complex. A second hydride transfer then occurs, leading to a dianion intermediate. Subsequent workup with water protonates the nitrogen to give the primary amine. chemistrysteps.comlibretexts.orgyoutube.com

| Transformation | Reagents | Key Mechanistic Steps | Final Product |

| Acidic Hydrolysis | H₃O⁺, heat | Protonation, Nucleophilic attack by H₂O, Tautomerization, Amide hydrolysis | 3-(Furan-2-yl)propanoic acid |

| Basic Hydrolysis | OH⁻, H₂O, heat | Nucleophilic attack by OH⁻, Tautomerization, Amide hydrolysis | 3-(Furan-2-yl)propanoate |

| Reduction | 1. LiAlH₄, 2. H₂O | Nucleophilic hydride attack (x2), Protonation | 3-(Furan-2-yl)propan-1-amine |

Studies on Reaction Intermediates (e.g., carbocations, radical species)

The furan ring is an electron-rich aromatic system that can stabilize adjacent positive charges. This property is crucial in understanding the formation of carbocationic intermediates during certain reactions.

Carbocation Intermediates:

In electrophilic aromatic substitution reactions, the attack of an electrophile on the furan ring leads to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. pearson.comquora.comquora.comonlineorganicchemistrytutor.comchegg.com Attack at the C2 (or C5) position is generally favored over attack at the C3 (or C4) position because the resulting carbocation is more stabilized by resonance, with three contributing resonance structures, one of which involves the lone pair of the oxygen atom. quora.comquora.comonlineorganicchemistrytutor.com In the context of the formation of this compound via a Michael-type addition, if the reaction is acid-catalyzed, a carbocationic intermediate could be formed on the acrylonitrile moiety upon protonation, which is then attacked by the furan ring. Conversely, protonation of the furan ring can lead to ring-opening reactions, a common occurrence in the presence of strong acids. pharmaguideline.com

In the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives with arenes in the presence of a Brønsted superacid, O,C-diprotonated forms of the starting furan derivatives are proposed as the reactive electrophilic species. nih.govnih.gov

Radical Species:

While less common for the reactions discussed, radical intermediates could play a role under specific conditions. For instance, certain polymerization reactions of furan derivatives can proceed through radical mechanisms. researchgate.net The reaction of furan and its derivatives with hydroxyl radicals has been studied, indicating that OH addition to the furan ring is a key step. researchgate.net In the context of this compound, radical-initiated reactions could potentially occur at the allylic position of the propanenitrile chain or on the furan ring under photochemical or high-temperature conditions with a radical initiator.

| Intermediate Type | Formation Condition | Role in Reaction |

| Carbocation (Arenium ion) | Electrophilic attack on the furan ring | Stabilized intermediate in electrophilic substitution |

| Protonated Acrylonitrile | Acid catalysis in Michael addition | Electrophilic species attacked by furan |

| Radical Species | Photochemical or high-temperature conditions with radical initiator | Potential for side reactions or specific synthetic pathways |

Kinetic Isotope Effects and Mechanistic Probes

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. wikipedia.orglibretexts.orgprinceton.eduepfl.ch This is achieved by replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the change in the reaction rate. libretexts.orgprinceton.eduepfl.ch

For the formation of this compound via a Knoevenagel condensation, a primary deuterium (B1214612) isotope effect would be expected if the C-H bond cleavage of the active methylene compound is the rate-determining step. libretexts.org Studies on other Knoevenagel condensations have shown that the rate-determining step can vary depending on the specific reactants and conditions. For example, in the piperidine-catalyzed reaction of benzaldehyde (B42025) with acetylacetone, the formation of the iminium ion is the rate-determining step, which would not exhibit a primary KIE on the acetylacetone. acs.org

In the context of nitrile hydrolysis, a solvent isotope effect (using D₂O instead of H₂O) could provide insights into the role of proton transfer in the rate-determining step. nih.gov Similarly, for the reduction of the nitrile with LiAlD₄ instead of LiAlH₄, a secondary KIE might be observed, which could help to probe the nature of the transition state for the hydride addition.

Although no specific KIE studies on reactions involving this compound have been reported, the principles can be applied to hypothesize about its reaction mechanisms.

| Reaction | Isotopic Substitution | Expected Observation if Rate-Determining | Mechanistic Insight |

| Knoevenagel Condensation | C-H to C-D in active methylene compound | kH/kD > 1 (Primary KIE) | C-H bond cleavage is part of the rate-determining step |

| Nitrile Hydrolysis | H₂O to D₂O | kH₂O/kD₂O ≠ 1 (Solvent Isotope Effect) | Proton transfer is involved in the rate-determining step |

| Nitrile Reduction | LiAlH₄ to LiAlD₄ | kH/kD ≈ 1 (Secondary KIE) | Change in hybridization at the carbon atom in the transition state |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Fine Chemicals

3-(Furan-2-yl)propanenitrile serves as a significant intermediate in the synthesis of fine chemicals, leveraging the reactivity of both its nitrile and furan (B31954) components. The furan moiety itself is a cornerstone in synthetic organic chemistry, recognized as a crucial building block for pharmaceuticals and other specialized chemical products. researchgate.netresearchgate.net The reduction of related unsaturated precursors, such as 3-(furan-2-yl)-2-cyanopropenenitriles, yields saturated propanenitriles which are key intermediates for producing biologically active heterocyclic compounds. researchgate.net

The molecule's utility stems from its capacity to undergo a diverse set of reactions:

Nitrile Group Transformations: The cyano group can be hydrolyzed to form 3-(furan-2-yl)propanoic acid bldpharm.com, a valuable carboxylic acid, or reduced to produce 3-(furan-2-yl)propan-1-amine, a primary amine. These products are themselves starting points for further synthesis, such as amide or ester formation.

Furan Ring Chemistry: The furan ring can undergo reactions like hydrogenation to yield tetrahydrofuran (B95107) derivatives, which are common structural motifs in many chemical products. Furthermore, the ring is susceptible to electrophilic substitution and can participate in cycloaddition reactions.

Combined Reactivity: The interplay between the two functional groups allows for the creation of more complex molecules. For instance, reactions involving both the nitrile and the furan ring can lead to the synthesis of novel bicyclic or polycyclic systems.

The transformation of this compound and its derivatives leads to various classes of fine chemicals. For example, hydroarylation reactions on similar furan-containing structures have been used to generate 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which show potential as antimicrobial agents. nih.govmdpi.com

| Functional Group | Reaction Type | Resulting Compound Class | Potential Application |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acids (e.g., 3-(Furan-2-yl)propanoic acid) | Monomers, pharmaceutical intermediates |

| Nitrile (-CN) | Reduction | Primary Amines (e.g., 3-(Furan-2-yl)propan-1-amine) | Synthesis of amides, imines, and ligands |

| Furan Ring | Hydrogenation | Tetrahydrofuran derivatives | Solvents, building blocks |

| Furan Ring / Side Chain | Hydroarylation | 3-Aryl-3-(furan-2-yl)propanoic acids | Antimicrobial agents nih.govmdpi.com |

Precursor for Complex Organic Architectures (e.g., natural product synthesis motifs)

The furan ring is a recurring structural motif in a multitude of natural products, including furanoterpenes and furan fatty acids. escholarship.org Consequently, furan derivatives are indispensable starting materials in the total synthesis of these complex molecules. researchgate.netresearchgate.net this compound represents a potential precursor for building blocks used in the assembly of such intricate organic architectures. The three-carbon chain separating the furan ring and the nitrile group provides a flexible linker that can be modified and integrated into larger molecular scaffolds.

While modern synthetic chemistry has achieved the synthesis of highly complex natural products oapen.org, the development of efficient routes from readily available starting materials remains a key objective. The structure of this compound makes it a candidate for strategies involving:

Elaboration of the side chain: The nitrile group can be converted into various other functionalities, such as aldehydes, ketones, or amines, which can then participate in carbon-carbon bond-forming reactions to extend the molecular framework.

Annulation reactions: The furan ring can be used as a diene in Diels-Alder reactions or undergo other cyclization processes to construct fused ring systems, which are common in many natural products.

The synthesis of compounds like 3-hydroxy-3-(5-methylfuran-2-yl)propanenitrile (B1513494) chemscene.com illustrates the modification of the basic propanenitrile skeleton, creating chiral centers and adding complexity, which is a critical step in the synthesis of stereochemically rich natural products.

Integration into Polymeric Materials and Functional Polymers

Furan-based compounds are gaining significant attention as renewable monomers for the production of advanced polymers. dtic.milacs.org this compound can be envisioned as a contributor to functional polymers through several strategic pathways.

One major application of furan chemistry in materials science is its use in Diels-Alder "click" reactions. The furan ring can act as a reversible diene, reacting with a dienophile (like a maleimide) to form a thermally reversible covalent bond. This chemistry is the foundation for creating self-healing polymers and recyclable thermosets. rsc.org By incorporating this compound or its derivatives into a polymer backbone, materials with dynamic and responsive properties can be designed.

Furthermore, the nitrile group can be chemically transformed into polymerizable functionalities.

Conversion to Diamines or Diacids: The nitrile can be reduced to an amine, and the furan ring can be oxidized and rearranged to form a carboxylic acid. If a difunctional furan precursor is used, this can lead to the formation of furan-based diamines or dicarboxylic acids, which are monomers for polyamides and polyesters. The synthesis of partial biobased furan polyamides has been successfully demonstrated using monomers like 2,5-furandicarboxylic acid. dtic.mil

Functional Initiators: In the field of controlled radical polymerization, furan-protected adducts have been employed as functional initiators, highlighting another route through which furan chemistry contributes to advanced polymer synthesis. researchgate.net

| Polymerization Strategy | Role of this compound | Resulting Polymer Type | Key Feature |

|---|---|---|---|

| Diels-Alder Cycloaddition | Furan ring acts as a diene for cross-linking. | Cross-linked Networks, Thermosets | Self-healing, Reversibility rsc.org |

| Step-Growth Polymerization | Precursor to monomers (e.g., diamines, diacids). | Polyamides, Polyesters | Potential for bio-based content dtic.mil |

| Controlled Radical Polymerization | Potential precursor for functional initiators or monomers. | Well-defined functional polymers | Controlled architecture researchgate.net |

Development of Novel Reagents and Ligands

The development of novel reagents and ligands is critical for advancing catalytic chemistry. Heterocyclic compounds are frequently used as scaffolds for ligands in transition metal catalysis. While this compound itself is not a typical ligand, its functional groups can be readily converted into chelating moieties.

For example, the reduction of the nitrile group to a primary amine creates a nitrogen donor. This amine, in conjunction with the oxygen atom of the furan ring, could potentially form a bidentate (N, O) ligand system. Further elaboration of the furan ring or the alkyl chain could introduce additional donor atoms (e.g., phosphorus, sulfur), leading to the formation of tridentate or tetradentate ligands. The synthesis of ligands based on pyridine (B92270), a different heterocycle, often involves the modification of side chains, a strategy that is directly applicable to furan-based precursors like this compound. smolecule.com The use of such tailored ligands is crucial for controlling the selectivity and efficiency of catalytic reactions in the production of fine chemicals and pharmaceuticals. smolecule.com

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements

Modern synthetic chemistry has provided several reliable methods for the preparation of furan-containing compounds. The Knoevenagel condensation of furan-2-carbaldehyde with nitriles like malononitrile (B47326) or cyanoacetic acid derivatives is a common and effective strategy. smolecule.commdpi.com For instance, the reaction of furan-2-carbaldehyde with propanedinitrile in the presence of a piperidine (B6355638) catalyst in ethanol (B145695) can produce related cyanopropenenitriles. mdpi.com Another approach involves the reaction of ethyl esters with acetonitrile (B52724) using a strong base like sodium hydride in toluene. ekb.eg

Chemoselective reduction of the carbon-carbon double bond in related unsaturated dinitriles, while preserving the furan (B31954) ring and nitrile groups, has been a significant challenge due to the sensitivity of the furan nucleus to many reducing agents. mdpi.comresearchgate.net However, the use of biomimetic organic hydride donors, such as 2-phenylbenzimidazoline, has shown promise in achieving this selective reduction. mdpi.comresearchgate.net

Characterization of 3-(Furan-2-yl)propanenitrile and its derivatives relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the precise connectivity and stereochemistry of these molecules. researchgate.netmdpi.com Infrared (IR) spectroscopy helps in identifying key functional groups like the nitrile (C≡N) and the furan ring. researchgate.net Mass spectrometry provides accurate molecular weight determination and fragmentation patterns, further confirming the structure. researchgate.netmdpi.com

Unexplored Reactivity and Derivatization Opportunities

The inherent reactivity of the furan ring, nitrile group, and the active methylene (B1212753) group in related structures presents numerous opportunities for creating novel derivatives. smolecule.comsmolecule.com The furan moiety can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the ring. smolecule.com The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems.

The development of derivatives is a key area of interest. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids. mdpi.com Furthermore, the core structure can be incorporated into more complex molecular architectures, such as spiro-oxindoles and thiazolo[4,5-b]pyridines, which have shown interesting biological activities in related studies. ekb.egresearchgate.net The creation of hybrid molecules by combining the this compound scaffold with other pharmacologically relevant moieties is a promising strategy for drug discovery. mdpi.com

Potential for Sustainable Synthesis and Process Development